molecular formula C10H10O4 B588822 3-(1-Carboxyethyl)benzoic acid CAS No. 68432-95-1

3-(1-Carboxyethyl)benzoic acid

Cat. No.: B588822
CAS No.: 68432-95-1
M. Wt: 194.186
InChI Key: RIXOZEBXQQUHQW-UHFFFAOYSA-N
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Description

3-(1-Carboxyethyl)benzoic acid, identified by 68432-95-1, is a significant aromatic carboxylic acid in pharmaceutical research. This compound is professionally recognized as Ketoprofen USP Related Compound C and Ketoprofen EP Impurity C, underscoring its primary role as a certified reference standard for the quality control and analytical testing of Ketoprofen, a common non-steroidal anti-inflammatory drug (NSAID) . Monitoring this specific impurity is critical in drug development and manufacturing to ensure the safety, efficacy, and purity of the final Active Pharmaceutical Ingredient (API) in compliance with pharmacopoeial standards . The compound has a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol . Its structure, featuring a benzene ring disubstituted with both a carboxyethyl group and a carboxylic acid group, facilitates key intermolecular interactions like hydrogen bonding . Suppliers typically offer the compound as a white to off-white powder with a melting point of 158-160°C and slight solubility in solvents like DMSO and methanol . It is essential for researchers to note that this product is intended for research and further manufacturing applications only. It is not approved for human or veterinary use . Proper handling procedures should be observed, and the material is recommended to be stored sealed in a dry environment, at room temperature or between 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-carboxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXOZEBXQQUHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290417
Record name 3-Carboxy-α-methylbenzeneacetic acid
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68432-95-1
Record name 3-Carboxy-α-methylbenzeneacetic acid
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Record name 3-(1-Carboxyethyl)benzoic acid, (+/-)-
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Record name 3-Carboxy-α-methylbenzeneacetic acid
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Record name 3-(1-carboxyethyl)benzoic acid
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Record name 3-(1-CARBOXYETHYL)BENZOIC ACID, (±)-
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Synthetic Methodologies and Chemical Transformations

Synthesis of the 3-(1-Carboxyethyl)benzoic Acid Moiety

The creation of the this compound structure, a compound identified as a related substance to Ketoprofen (B1673614), can be approached through several synthetic pathways. simsonpharma.comsigmaaldrich.com These methods often begin with functionalized aromatic precursors that are systematically modified to introduce the desired carboxyethyl side chain.

Strategies from Aromatic Precursors

A primary route to synthesizing this compound involves the use of a nitrile-containing intermediate, specifically 3-(1-cyanoethyl)benzoic acid. This intermediate is significant in the production of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. The synthesis can proceed via the hydrolysis of the cyano group to the corresponding carboxylic acid.

Historically, the synthesis of the cyano-intermediate involved multiple steps starting from methyl 3-(chloromethyl)benzoate (B8533320) and sodium cyanide. A more contemporary and efficient method involves a single-step reaction between a 2-chlorobenzoic acid metal salt and propionitrile (B127096) in the presence of ammonia. Another related approach involves the reaction of bromobenzoic acids with arylacetonitriles, which proceeds through a benzyne (B1209423) intermediate. acs.org

Novel Synthetic Routes for Related Benzoic Acid Derivatives

Research into benzoic acid derivatives has yielded several innovative synthetic methodologies that expand the toolkit for creating complex molecular architectures. These routes, while not all directly applied to this compound, demonstrate the versatility of benzoic acids as starting materials.

One novel process involves the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) to produce 2-chloro-4-fluoro-5-nitrobenzoic acid, showcasing a unique pathway to highly substituted benzoic acids. google.com Furthermore, transition metal catalysis has opened new avenues for derivatization. Rhodium(III)-catalyzed C-H activation allows for the cyclization of benzoic acids with vinyl acetates to synthesize 3-substituted isocoumarins. acs.org Similarly, Ruthenium(II)-catalyzed oxidative cyclization of benzoic acids with acrylates or alkynes, using air or oxygen as the sole oxidant, provides an environmentally conscious route to isocoumarins and α-pyrones, often performed in water. researchgate.net

Multicomponent reactions (MCRs) offer an efficient strategy for building complex heterocyclic structures. For instance, isoindolinones, a class of benzo-fused γ-lactams, can be synthesized from benzoic acid derivatives, an amine, and a third reagent in a single step. beilstein-journals.org The synthesis of various derivatives of p-aminobenzoic acid (PABA), such as quinoxalines and Schiff bases, further illustrates the broad synthetic utility of the benzoic acid scaffold. mdpi.com

Method Precursors Product Type Key Features Reference
Nitration2-chloro-4-fluorobenzotrichlorideSubstituted Benzoic AcidUtilizes a benzotrichloride (B165768) intermediate google.com
Rh(III)-Catalyzed CyclizationBenzoic acids, Vinyl acetatesIsocoumarinsC-H activation strategy acs.org
Ru(II)-Catalyzed CyclizationBenzoic acids, Alkynes/AcrylatesIsocoumarins, α-PyronesUses O2 or air as oxidant; can be run in water researchgate.net
Multicomponent ReactionBenzoic acid derivatives, AminesIsoindolinonesTandem three-component cross-dehydrogenative coupling beilstein-journals.org

Derivatization and Functionalization Approaches

The two carboxylic acid groups on this compound provide reactive handles for a variety of chemical modifications, including esterification, amidation, and cyclization reactions.

Esterification and Amidation Reactions

Esterification, the reaction of a carboxylic acid with an alcohol, is a fundamental derivatization for this compound. byjus.com This can be achieved using various methods, such as reaction with butanol in the presence of an acid catalyst (butanol-HCl), to form butyl esters. ddtjournal.com Such derivatizations are often used to modify the compound's properties or for analytical purposes. For example, several methyl benzothiazolyloxybenzoates and their corresponding benzoic acids have been synthesized and evaluated for biological activity. nih.gov

Amidation involves the reaction of the carboxylic acid groups with amines to form amides. This reaction can be facilitated by coupling agents. The Ugi three-component reaction, which combines an aldehyde, an amine, and an isocyanide, offers a powerful method for producing α-amino amides from related benzoic acid precursors. researchgate.net An example of a related amide is 3-(3-Carboxypropanamido)benzoic acid, which features an amide linkage on the benzoic acid core. ontosight.ai The synthesis of 3-[(6-Arylamino) pyridazinylamino] benzoic acids also highlights the formation of complex amide-like structures. preprints.org

Reaction Type Reactants Product Example Reagents/Methods Reference
EsterificationCarboxylic Acid, AlcoholEsterButanol-HCl, Methanol/H2SO4 ddtjournal.compreprints.org
AmidationCarboxylic Acid, AmineAmideCarbodiimide coupling agents ontosight.ai
Multicomponent AmidationAldehyde, Amine, Isocyanideα-Amino AmideUgi Reaction researchgate.net

Cyclization Reactions Utilizing Benzoic Acid Frameworks in Synthesis of Heterocycles

The benzoic acid framework is a versatile platform for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the intramolecular condensation of functional groups on the benzene (B151609) ring or its side chains.

A prominent example is the synthesis of isocoumarins and other related heterocycles through the transition-metal-catalyzed reaction of benzoic acids with alkynes or alkenes. acs.orgresearchgate.net These reactions proceed via C-H bond activation and subsequent annulation. Another important class of heterocycles derived from benzoic acid derivatives are isoindolinones, which can be formed efficiently through multicomponent reactions. beilstein-journals.org Additionally, derivatives of p-aminobenzoic acid can be used to construct larger heterocyclic systems like quinoxalines. mdpi.com In a different approach, cyclodehydration reactions can be employed to form heterocycles such as 1,3,4-oxadiazoles from benzoic acid hydrazides. otterbein.edu The intramolecular cyclization of o-benzoylbenzoic acid in the presence of an acidic dehydrating agent is a classic method for producing anthraquinones. google.com

Enantioselective Synthesis and Chiral Resolution Techniques for Isomers

This compound possesses a chiral center at the alpha-carbon of the ethyl side chain, meaning it exists as two enantiomers, (R) and (S). nih.gov The development of methods to obtain single enantiomers is crucial for applications where stereochemistry is important.

Enantioselective synthesis aims to create a specific enantiomer directly. While specific methods for this compound are not widely documented, related strategies offer potential pathways. For instance, organocatalyzed Michael addition reactions have been used for the highly enantioselective synthesis of related chiral molecules. nih.gov Asymmetric synthesis of the precursor, 3-(1-cyanoethyl)benzoic acid, has been explored, though with moderate enantioselectivity (≤78% enantiomeric excess).

Chiral resolution is a more common approach that involves separating a racemic mixture (a 1:1 mixture of both enantiomers). Classic resolution involves reacting the racemic acid with a chiral resolving agent, such as an optically pure amine or alcohol, to form a pair of diastereomeric salts or esters. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. A patent for the resolution of pregabalin, a structurally similar chiral carboxylic acid, uses di-O,O'-toluoyl-L-tartaric acid to form separable diastereomeric salts. google.com After separation, the desired enantiomer of the original acid is recovered.

Another technique is enzymatic resolution. Enzymes like lipases can selectively catalyze reactions on one enantiomer in a racemic mixture. For example, lipase-catalyzed asymmetric acetylation of racemic alcohols is a well-established method to separate enantiomers, leaving one as the unreacted alcohol and the other as an acetylated ester. acs.org Finally, chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, can be used to separate enantiomers. Derivatization with a chiral fluorescent reagent can aid in the separation and detection of the enantiomers of chiral carboxylic acids at very low concentrations. researchgate.net

Technique Description Example Reference
Classical Resolution Formation of separable diastereomeric salts with a chiral resolving agent.Using di-O,O'-toluoyl-L-tartaric acid to resolve a racemic acid. google.com
Enzymatic Resolution Use of an enzyme (e.g., lipase) to selectively react with one enantiomer.Lipase-catalyzed enantioselective acetylation of a racemic mixture. acs.org
Chiral Chromatography Direct separation of enantiomers on a chiral stationary phase (CSP) via HPLC.HPLC separation of derivatized chiral carboxylic acids. researchgate.net

Stereochemical Investigations

Analysis of Optical Isomerism and Stereoisomers, including (R)- and (S)-Configurations

Optical isomerism in 3-(1-Carboxyethyl)benzoic acid originates from the presence of a stereocenter, specifically the carbon atom in the ethyl side chain to which the methyl and carboxyl groups are attached. This asymmetry means the molecule is chiral and can exist as two non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)- and (S)-configurations based on the Cahn-Ingold-Prelog (CIP) priority rules. youtube.com To assign the configuration, the four groups attached to the chiral carbon are ranked by atomic number. youtube.com For this compound, the groups attached to the chiral carbon are: the benzoic acid group, the carboxylic acid group, the methyl group, and a hydrogen atom. The molecule is then oriented so that the lowest priority group (hydrogen) points away from the viewer. youtube.com If the sequence from the highest priority group to the third-highest priority group is clockwise, the configuration is assigned as (R) (from the Latin rectus for right). If the sequence is counter-clockwise, it is assigned as (S) (from the Latin sinister for left).

The compound is often encountered as a racemic mixture, designated as (RS)-3-(1-Carboxyethyl)benzoic acid, which contains equal amounts of the (R)- and (S)-enantiomers. lgcstandards.com This racemic form is optically inactive because the optical rotations of the two enantiomers cancel each other out. The individual enantiomers, however, are optically active, each rotating plane-polarized light in equal but opposite directions. The distinct three-dimensional arrangement of each enantiomer can lead to different interactions with other chiral molecules, such as enzymes or receptors in biological systems. smolecule.com

Property(R)-3-(1-Carboxyethyl)benzoic acid(S)-3-(1-Carboxyethyl)benzoic acid(RS)-3-(1-Carboxyethyl)benzoic acid (Racemic)
IUPAC Name 3-[(1R)-1-carboxyethyl]benzoic acid nih.gov3-[(1S)-1-carboxyethyl]benzoic acid3-[(1RS)-1-Carboxyethyl]benzoic Acid lgcstandards.com
CAS Number 929543-66-8 nih.govNot available68432-95-1 lgcstandards.commdpi.com
Molecular Formula C₁₀H₁₀O₄ nih.govC₁₀H₁₀O₄C₁₀H₁₀O₄ lgcstandards.com
Molecular Weight 194.18 g/mol nih.gov194.18 g/mol 194.18 g/mol
Optical Activity Optically activeOptically activeOptically inactive

Enantiomeric Purity Determination in Complex Mixtures

Determining the enantiomeric purity, or enantiomeric excess (ee), of this compound is crucial, particularly when it is used as a starting material or is present as an impurity in pharmaceutical compounds. libretexts.org A variety of analytical techniques are employed to separate and quantify the individual enantiomers in a mixture.

High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. The separation of enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven effective. mdpi.com For instance, a method developed for the analysis of dexketoprofen (B22426) and its impurities, including this compound, utilized a Lux Amylose-2 column. mdpi.com By optimizing parameters such as the mobile phase composition (e.g., a mixture of acetonitrile, water, and an acid like acetic acid) and temperature, baseline separation of the enantiomers can be achieved, allowing for their accurate quantification. mdpi.com

Another powerful technique for determining enantiomeric purity is Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR cannot directly distinguish between enantiomers, the use of Chiral Solvating Agents (CSAs) can induce chemical shift differences between them. libretexts.org The CSA forms transient diastereomeric complexes with each enantiomer, and these complexes have distinct NMR spectra, allowing for the quantification of each enantiomer in the mixture. libretexts.org

The sensitivity of these methods is critical, especially in pharmaceutical quality control where impurities must be monitored at very low levels. Method validation typically includes establishing the limits of detection (LOD) and quantification (LOQ) to ensure the method is sufficiently sensitive for its intended purpose. mdpi.com

Analytical TechniquePrincipleKey ComponentsApplication Notes
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. mdpi.comChiral Stationary Phase (e.g., polysaccharide-based), optimized mobile phase. mdpi.comAllows for baseline separation and quantification of enantiomers. Method development involves optimizing column type, mobile phase, and temperature. mdpi.com
NMR Spectroscopy with CSAs A Chiral Solvating Agent (CSA) forms transient diastereomeric complexes with the enantiomers, resulting in distinguishable NMR signals. libretexts.orgChiral Solvating Agent (e.g., (R)-1,1'-bi-2-naphthol), high-resolution NMR spectrometer. libretexts.orgAlleviates the need for chemical derivatization. The choice of CSA is critical for achieving sufficient spectral separation. libretexts.org

Stereochemical Control in Synthetic Pathways

Achieving stereochemical control in the synthesis of a specific enantiomer of this compound is a significant challenge in organic synthesis. The goal of asymmetric synthesis is to produce a single enantiomer in high enantiomeric excess. This is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have vastly different pharmacological or toxicological profiles. scivisionpub.com

Several strategies can be employed to control stereochemistry during synthesis:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This is one of the most efficient methods for creating chiral molecules. A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) is used to generate large quantities of an enantiomerically enriched product. This method is often preferred for its high efficiency and atom economy. smolecule.com

Enzymatic Resolution: This method involves the use of enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture. This allows for the separation of the two enantiomers based on their different reaction rates. For example, nitrile hydratase enzymes have shown the ability to differentially recognize individual enantiomers of related cyano-containing precursors.

The choice of synthetic strategy depends on factors such as the availability of starting materials, the desired scale of the reaction, and the required level of enantiomeric purity. unipv.it Modern synthetic methodologies focus on developing highly selective and efficient processes to access enantiomerically pure compounds like the (R)- or (S)-isomers of this compound. smolecule.com

Advanced Analytical Research Techniques for Characterization and Quantification

Chromatographic Separations for Compound Identification and Quantification (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for separating 3-(1-Carboxyethyl)benzoic acid from complex matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of this compound. Due to the acidic nature of the compound, mobile phases are typically buffered at a low pH to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and retention. fishersci.com

A key application is the simultaneous determination of enantiomeric purity and related organic impurities in S-ketoprofen (Dexketoprofen). mdpi.com In one validated method, baseline separation of this compound (referred to as ketoprofen (B1673614) impurity C) from dexketoprofen (B22426) and other impurities was achieved within 15 minutes. mdpi.com The use of polysaccharide-based chiral stationary phases (CSPs) can be particularly effective. mdpi.com

Below is a table summarizing typical HPLC conditions for such an analysis:

ParameterConditionSource
Column Lux Amylose-2 mdpi.com
Mobile Phase Water/Acetonitrile/Acetic Acid (50/50/0.1, v/v/v) mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Detection Diode-Array Detector (DAD) mdpi.comthaiscience.info
Temperature 20 °C mdpi.com
Injection Volume 1.0 µL fishersci.com

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be employed for the analysis of benzoic acid derivatives. researchgate.net For non-volatile compounds like this compound, a derivatization step is typically required to convert the carboxylic acid groups into more volatile esters (e.g., methyl esters). researchgate.net While less direct than HPLC, GC-MS provides excellent separation efficiency and definitive identification. In a study on the degradation of ibuprofen (B1674241), a structural isomer of ketoprofen, GC-MS was used to identify the related compound 4-(1-carboxyethyl)benzoic acid. nih.gov

Mass Spectrometry for Structural Elucidation and Precise Quantification

Mass Spectrometry (MS) is an indispensable technique for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides a powerful combination of separation and identification.

The molecular formula of this compound is C₁₀H₁₀O₄, corresponding to a molecular weight of 194.18 g/mol . klivon.comlgcstandards.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy, typically providing a measured mass of approximately 194.0579 Da. lgcstandards.comlgcstandards.com

Table of Key Mass Spectrometry Data:

ParameterValueSource
Molecular Formula C₁₀H₁₀O₄ klivon.comlgcstandards.com
Molecular Weight 194.18 g/mol klivon.comfda.gov
Accurate Mass 194.0579 Da lgcstandards.comlgcstandards.com
Ionization Modes Electrospray Ionization (ESI), Electron Ionization (EI) researchgate.netopenrepository.com

Spectroscopic Methods (NMR, IR, UV-Vis) for Detailed Structural Analysis

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) are used for unambiguous structural confirmation.

¹H-NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene (B151609) ring, a quartet for the methine (CH) proton, and a doublet for the methyl (CH₃) protons of the ethyl group. The acidic protons of the two carboxyl groups would appear as broad singlets at a downfield chemical shift.

¹³C-NMR: The spectrum would display signals for the two distinct carboxyl carbons, the carbons of the aromatic ring, and the carbons of the carboxyethyl side chain.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the carboxylic acid functional groups. Due to strong intermolecular hydrogen bonding, the O-H stretching vibration appears as a very broad envelope, typically in the 3500-2500 cm⁻¹ region. spectroscopyonline.com The C=O stretch of the carbonyl groups is also very intense, expected between 1710 and 1680 cm⁻¹ for the aromatic carboxylic acid due to conjugation. spectroscopyonline.com

Table of Predicted IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Source
Carboxylic AcidO-H Stretch3500 - 2500 (very broad) spectroscopyonline.com
Aromatic C-HC-H Stretch~3070 spectroscopyonline.com
Carboxylic AcidC=O Stretch1730 - 1680 (intense) spectroscopyonline.com
Aromatic RingC=C Stretch1600 - 1450 libretexts.org
Carboxylic AcidC-O Stretch1320 - 1210 spectroscopyonline.com
Carboxylic AcidO-H Bend (wag)960 - 900 (broad) spectroscopyonline.com

UV-Vis Spectroscopy: In ultraviolet-visible (UV-Vis) spectroscopy, this compound exhibits absorption in the UV range due to the π-electron system of the benzene ring. This property is utilized in HPLC methods that employ UV or DAD detectors for quantification, often at wavelengths around 230 nm or 234 nm. thaiscience.infolongdom.org

Method Validation and Robustness for Research Applications

For use in quality control and research, any analytical method for this compound must be validated according to guidelines such as those from the International Council for Harmonisation (ICH). longdom.orgoup.com Validation ensures the method is reliable, reproducible, and fit for its intended purpose. lgcstandards.com

Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as the main API (e.g., Ketoprofen), other impurities, and degradation products. longdom.org

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range. mdpi.com For impurity quantification, this is often assessed in a range like 0.05% to 0.3% of the API concentration. mdpi.com

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. Acceptance criteria are typically in the range of 98-102%. mdpi.com

Precision: The degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision). The relative standard deviation (%RSD) should typically be not more than 2.0%. longdom.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These are often determined based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ). mdpi.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), which demonstrates its reliability for routine use. longdom.org

Table of Typical Method Validation Data:

Validation ParameterTypical Acceptance Criteria / FindingSource
Linearity (Correlation Coefficient, r²) > 0.997 mdpi.com
Accuracy (% Recovery) 98.0% - 102.0% mdpi.comoup.com
Precision (%RSD) ≤ 2.0% longdom.org
Robustness (%RSD after variation) ≤ 2.0% for variations in flow rate and temperature longdom.org
LOD/LOQ Determined by S/N ratio of 3:1 and 10:1 mdpi.com

Biochemical Pathways and Metabolic Fate

Metabolic Origins and Formation of 3-(1-Carboxyethyl)benzoic Acid and Related Structures

The biosynthesis of the foundational benzoic acid structure in organisms like plants is not fully elucidated but is known to occur through multiple routes. One significant pathway involves the shortening of the C3 side chain of phenylalanine. pnas.org This process can happen via a β-oxidative pathway, analogous to fatty acid metabolism, or a non-β-oxidative route. pnas.org In plants, these pathways are crucial for producing benzoic acid (BA) and its derivatives, which serve as precursors for a vast array of primary and secondary metabolites. pnas.org The β-oxidative pathway is localized in the peroxisomes and results in the formation of benzoyl-CoA, a key intermediate. pnas.org

In animals, including humans, the metabolic origins of benzoic acid are often tied to diet and the activity of gut microbiota. nih.gov Dietary polyphenols, such as chlorogenic acid found in coffee and fruits, can be hydrolyzed by intestinal microbes into compounds like caffeic acid and quinic acid. nih.gov The gut microbiota can further metabolize these intermediates through processes like β-oxidation and aromatization to produce benzoic acid, which is then absorbed into the bloodstream. nih.gov

While the specific metabolic pathway leading to the formation of the 3-(1-carboxyethyl) side chain is not extensively detailed in current literature, the formation of the parent benzoic acid ring from both endogenous and exogenous precursors is well-established. Structurally related compounds provide clues to potential formation routes; for instance, this compound is structurally similar to 3-(1-Cyanoethyl)benzoic acid, differing by the substitution of a carboxylic acid for a cyano group on the ethyl side chain.

Enzymatic Transformations and Biocatalysis Involving Benzoic Acid Derivatives

Benzoic acid and its derivatives are substrates for a wide variety of enzymes, which catalyze transformations that are key to their metabolism and have applications in biocatalysis. These enzymatic reactions can modify the aromatic ring or its substituents, leading to a diverse array of products.

One notable transformation is enzymatic carboxylation. Benzoic acid (de)carboxylases can selectively add a carboxyl group to phenolic substrates, typically in the ortho position to an existing hydroxyl group. acs.org This regioselective carboxylation is distinct from chemical methods like the Kolbe–Schmitt reaction, which often yield mixtures of isomers. acs.org Another class of enzymes, phenolic acid (de)carboxylases, acts on the side chains of styrene (B11656) derivatives to form cinnamic acids, demonstrating complementary regioselectivity. acs.org

Other enzymatic modifications include geranylation, where a geranyl group is transferred to the benzoic acid structure. Enzymatic extracts from plants like Piper crassinervium have shown geranyltransferase activity, transforming substrates such as p-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid into C- and O-geranylated derivatives. nih.gov

Furthermore, carboxylate reductases (CARs) are capable of reducing benzoic acid derivatives to their corresponding aldehydes. d-nb.info In vitro multi-enzyme systems have been developed that can quantitatively reduce various aromatic, heterocyclic, and aliphatic carboxylic acids to aldehydes, utilizing cofactor regeneration systems to drive the reaction. d-nb.info

Table 1: Examples of Enzymatic Transformations on Benzoic Acid Derivatives

Enzyme/Enzyme System Substrate(s) Product(s) Reference
Benzoic acid (de)carboxylases Phenol derivatives (e.g., 1-naphthol, m-aminophenol) o-hydroxybenzoic acid derivatives acs.org
Phenolic acid (de)carboxylases Styrene derivatives (E)-cinnamic acid derivatives acs.org
Geranyltransferase extracts (Piper crassinervium) p-hydroxybenzoic acid, 3,4-dihydroxybenzoic acid C- and O-geranylated derivatives nih.gov
Carboxylate Reductases (CARs) Substituted benzoic acids, heterocyclic carboxylic acids Corresponding aldehydes d-nb.info
Nitrile Hydratases (NHases) 3-(1-Cyanoethyl)benzoic acid Amide derivatives

Interactions with Endogenous Biochemical Systems

Carboxylic acid-containing compounds like this compound can interact with various endogenous biochemical systems, influencing metabolic pathways and cellular processes. A significant interaction for benzoic acid is its role in the "glycine deportation system." nih.gov In this system, benzoic acid is activated in liver mitochondria to form benzoyl-CoA, which then conjugates with glycine (B1666218). The resulting hippuric acid is actively secreted by the kidneys. This process is essential for regulating systemic glycine levels. nih.gov

The carboxylic acid moiety itself is a key feature in these interactions. Drugs containing this functional group can be metabolized to form reactive intermediates, such as acyl-CoA thioesters and acyl-glucuronides. researchgate.net These reactive metabolites can potentially lead to toxicity through various mechanisms, including interference with lipid metabolism or transacylation reactions with biological macromolecules. researchgate.net

On a molecular level, benzoic acid derivatives can act as ligands for endogenous receptors. For example, synthetic ligands are known to bind to the orthosteric pocket of the Peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. biorxiv.org The flexibility of this receptor's ligand-binding domain highlights how varied structures can be accommodated, influencing receptor function. biorxiv.org While not studied for this compound specifically, research on the related compound 3-(1-Cyanoethyl)benzoic acid suggests potential interactions with key signaling pathways involved in cell proliferation and survival, such as MAPK/ERK and NF-κB.

Molecular Interactions and Structure Activity Relationship Sar Studies

Computational Approaches to Molecular Interactions and Ligand-Target Docking

Computational docking simulations are pivotal in predicting the binding orientation and affinity of a ligand, such as 3-(1-Carboxyethyl)benzoic acid, to a specific protein target. These in silico techniques model the interactions between the ligand and the amino acid residues within the binding site of a protein, offering a rational basis for understanding its biological function. For derivatives of benzoic acid, molecular docking studies have been instrumental in identifying potential therapeutic applications. nih.gov

The molecular structure of this compound, featuring both a benzoic acid moiety and a propanoic acid side chain, allows for a variety of interactions with a target protein. The carboxyl groups can act as hydrogen bond donors and acceptors, forming strong interactions with polar residues like arginine, lysine, and asparagine in a protein's active site. nih.gov The phenyl ring is capable of engaging in hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

For instance, in studies of phenylpropanoid derivatives, which share structural similarities with this compound, molecular docking has revealed key binding interactions with enzymes like tyrosinase. nih.gov These studies often show that the carboxylic acid group forms crucial hydrogen bonds, while the aromatic ring fits into a hydrophobic pocket. nih.gov Similarly, docking studies on other benzoic acid derivatives have elucidated their binding modes to various targets, from microbial enzymes to human receptors. nih.govresearchgate.net

The predicted binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the ligand-target interaction. This information is invaluable for prioritizing compounds for further experimental testing.

Table 1: Potential Molecular Interactions of this compound in a Protein Binding Site

Interaction TypeFunctional Group of LigandPotential Interacting Amino Acid Residues
Hydrogen BondingCarboxyl groupsArginine, Lysine, Asparagine, Glutamine
HydrophobicPhenyl ring, Ethyl side chainLeucine, Isoleucine, Valine, Alanine
π-StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan
ElectrostaticCarboxyl groups (ionized)Positively charged residues (e.g., Lysine)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

For derivatives of benzoic acid, QSAR studies have successfully identified key molecular descriptors that govern their biological effects. nih.gov These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Electronic Descriptors: These relate to the electronic aspects of the molecule, such as charge distribution and orbital energies. For benzoic acid derivatives, parameters like Hammett constants (σ) are often used to quantify the electron-donating or electron-withdrawing nature of substituents.

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molar refractivity (MR) and Taft steric parameters (Es) are commonly employed.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. The partition coefficient (logP) is the most widely used descriptor for hydrophobicity.

A hypothetical QSAR study on a series of analogs of this compound might reveal that specific combinations of these properties are crucial for a particular biological activity. For example, a QSAR model for antimicrobial activity might indicate that increased hydrophobicity and the presence of an electron-withdrawing group on the phenyl ring enhance efficacy. nih.gov

Table 2: Common Descriptors in QSAR Studies of Benzoic Acid Derivatives

Descriptor CategoryExample DescriptorsProperty Measured
ElectronicHammett constants (σ), Dipole momentElectron-donating/withdrawing ability, polarity
StericMolar refractivity (MR), van der Waals volumeMolecular size and shape
HydrophobicPartition coefficient (logP)Lipophilicity
TopologicalMolecular connectivity indices, Balaban index (J)Molecular branching and shape

Influence of Substituents on Biological and Chemical Activities

The biological and chemical activities of this compound can be significantly modulated by introducing various substituents onto the phenyl ring or modifying the carboxyethyl side chain. Structure-activity relationship (SAR) studies systematically investigate these modifications to understand their impact.

Substituents on the Phenyl Ring:

The nature and position of substituents on the benzene (B151609) ring can profoundly affect the molecule's properties.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halo groups (-F, -Cl, -Br) are EWGs. They increase the acidity of the carboxylic acid groups by stabilizing the carboxylate anion through inductive and resonance effects. libretexts.org This increased acidity can influence the molecule's interaction with biological targets and its pharmacokinetic properties.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) and amino (-NH2) groups are EDGs. They decrease the acidity of the carboxylic acids. libretexts.org

The position of the substituent also plays a critical role. For instance, an ortho-substituent, regardless of its electronic nature, often increases the acid strength of a benzoic acid due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, a phenomenon known as the "ortho-effect". libretexts.org

Modifications to the Side Chain:

Alterations to the 1-carboxyethyl side chain can also lead to significant changes in activity. For example, a study on diphenylamine-based retinoids found that converting a phenylpropionic acid side chain to a cinnamic acid derivative (introducing a double bond) changed the biological activity from synergistic to agonistic. nih.gov This highlights the importance of the flexibility and conformation of the side chain in ligand-receptor interactions.

Table 3: Predicted Effects of Substituents on the Properties of this compound

Substituent Type (on Phenyl Ring)ExamplePredicted Effect on AcidityPotential Impact on Biological Activity
Electron-Withdrawing-NO2, -ClIncreaseMay alter binding affinity and cell permeability. libretexts.org
Electron-Donating-OCH3, -NH2DecreaseCan influence metabolic stability and receptor interactions. libretexts.org
Bulky Groups-C(CH3)3VariesMay introduce steric hindrance, affecting binding to the target.

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and molecular properties of chemical compounds. For 3-(1-carboxyethyl)benzoic acid, DFT calculations, such as those using the B3LYP functional with various basis sets, are employed to determine its optimized molecular geometry and to predict properties like bond dissociation energies. jeionline.orgnih.gov These calculations are crucial for understanding the stability and reactivity of the molecule. For instance, DFT studies on related benzoic acid structures have been used to explore the mechanisms of decarboxylation, a key reaction for many carboxylic acids. researchgate.netajgreenchem.com

Research on similar structures, like ketoprofen (B1673614), which shares a carboxy-substituted phenyl group, utilizes DFT to analyze frontier electron densities and bond dissociation energies to predict reaction pathways. jeionline.org Such analyses help in identifying the most likely sites for radical attack and the relative strengths of different chemical bonds within the molecule. jeionline.org

Table 1: Calculated Molecular Properties of this compound and Related Compounds

PropertyThis compound3-(Carboxymethyl)benzoic acid3-Acetylbenzoic acid
Molecular Formula C₁₀H₁₀O₄ nih.govfda.govcymitquimica.comC₉H₈O₄ smolecule.comC₉H₈O₃ chemscene.com
Molecular Weight ( g/mol ) 194.18 nih.govfda.govcymitquimica.com180.16 smolecule.com164.16 chemscene.com
LogP 1.3 nih.gov0.9 (Wildman-Crippen) ebi.ac.uk1.5874 chemscene.com
H-Bond Acceptors 4 nih.gov4 smolecule.com2 chemscene.com
H-Bond Donors 2 nih.gov2 smolecule.com1 chemscene.com
Rotatable Bonds 3 nih.gov3 smolecule.com2 chemscene.com

This table presents a comparison of key molecular properties for this compound and structurally related compounds, as determined by computational methods and database entries.

Molecular Dynamics Simulations of Compound Behavior and Interactions

For example, MD simulations are used to investigate the interaction of benzoic acid derivatives with metal surfaces, which is relevant for applications such as corrosion inhibition. researchgate.net These simulations can reveal how the molecules adsorb onto a surface and form a protective layer. researchgate.net In the context of biological systems, MD simulations can elucidate the binding of small molecules to proteins, which is a fundamental aspect of drug design and discovery. researchgate.net The trajectories and interaction energies calculated from MD simulations provide a detailed picture of the binding modes and stability of the molecule-protein complex. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound and how their shape influences their properties and interactions. The presence of rotatable bonds allows the molecule to adopt various conformations, and computational methods can be used to identify the most stable (lowest energy) conformations. nih.govacs.org

The energy landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. By mapping this landscape, researchers can identify the different low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule might behave in different environments and how it interacts with other molecules. For instance, the conformation of a molecule can significantly affect its ability to bind to a receptor or participate in a chemical reaction. acs.orgacs.org

Computational approaches, often combining molecular mechanics (MM) and quantum mechanics (QM) methods, are used to perform conformational searches and calculate the relative energies of different conformers. acs.org While specific detailed conformational analyses for this compound are not extensively published, the general methodologies are well-established and routinely applied to similar organic molecules. acs.orgacs.org

Toxicological Research and Safety Assessment Frameworks

Mechanistic Studies of Compound Toxicity and Related Benzoic Acid Derivatives

While specific mechanistic toxicity studies on 3-(1-Carboxyethyl)benzoic acid are not extensively detailed in the provided search results, the broader class of benzoic acid derivatives has been subject to toxicological investigation. Most benzoic acid derivatives are considered toxic, which can lead to significant public health and environmental issues. nih.gov Research indicates that the toxicity of these derivatives can be predicted based on their molecular structure, such as the number of carbon and hydrogen atoms and the presence of certain molecular fragments. nih.gov

For instance, studies on various benzoic acid derivatives have shown that their toxic effects are often related to the nature of the substituent groups on the benzene (B151609) ring. rjsocmed.comnih.gov Halogenated benzoic acids, for example, exhibit toxicity that is directly related to their hydrophobicity. nih.gov In contrast, the number of hydroxyl groups is a key determinant of the toxicity of hydroxybenzoic acids. nih.gov Some research has explored the use of new approach methodologies (NAMs), including in vitro and in silico models, to assess the toxicity of carboxylic acids by identifying common modes of action, such as the induction of hepatic steatosis. researchgate.net

Impact on Cellular and Biological Systems

The impact of this compound and its related compounds on cellular and biological systems is multifaceted. Benzoic acid derivatives have been shown to possess a range of biological activities, including the ability to retard cancer cell growth by inhibiting histone deacetylases (HDACs). nih.gov For example, 3,4-dihydroxybenzoic acid (DHBA) has been demonstrated to inhibit HDAC activity, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and apoptosis. nih.gov

In the context of cellular regeneration, certain benzoic acid derivatives have shown a concentration-dependent regenerative effect against chromium trioxide-induced cytotoxicity. yakhak.org Furthermore, some derivatives have been found to modulate the proteostasis network by enhancing the activity of the ubiquitin-proteasome and autophagy-lysosome pathways in human fibroblasts, suggesting potential as anti-aging agents. mdpi.com

A study on the photo-degradation products of ibuprofen (B1674241), which include (±)-4-(1-carboxyethyl)benzoic acid, revealed varying toxicological effects on different microorganisms and human cell lines. nih.gov For instance, while some degradation products showed greater toxicity to Lactobacillus acidophilus than ibuprofen itself, they had little to no effect on Enterococcus faecalis. nih.gov In human cell lines (HEK293T and HepG2), the survival was significantly impaired by some of the photo-degradation products. nih.gov

Considerations in Pharmaceutical Purity and Stability

This compound is recognized as an impurity and a degradation product in pharmaceutical preparations, particularly of Ketoprofen (B1673614). lgcstandards.comlgcstandards.comsigmaaldrich.com Its presence necessitates its availability as a pharmaceutical reference standard to ensure the quality and safety of the final drug product. lgcstandards.comsigmaaldrich.com The synthesis and characterization of such impurities are crucial for analytical development, method validation, and stability testing of pharmaceuticals. lgcstandards.com The stability of benzoic acid and its derivatives is a key consideration, as they can be formed through the degradation of other active pharmaceutical ingredients, such as the photochemical degradation of ibuprofen. who.intnih.gov

Environmental and Degradation Product Toxicology

The environmental fate and toxicology of this compound are closely linked to its role as a degradation product of widely used pharmaceuticals like ibuprofen. nih.gov The abiotic degradation of ibuprofen in the presence of mineral particles and sunlight can lead to the formation of 4-(1-carboxyethyl)benzoic acid. nih.gov

Studies on the environmental fate of benzoic acid and its derivatives indicate that they are generally readily biodegradable under aerobic conditions. who.inteaht.org However, their persistence and potential to form more toxic byproducts, such as chlorinated benzoic acids, are of environmental concern. researchgate.net The toxicity of benzoic acid derivatives to aquatic organisms varies, with some compounds posing a higher risk than others. nih.gov For example, 2,4,6-trihydroxybenzoic acid and certain halogenated benzoic acids have been identified as particularly hazardous to aquatic life. nih.gov The toxicity to aquatic organisms is influenced by factors such as the compound's hydrophobicity and the number of hydroxyl groups. nih.gov

Biological assays have shown that while the primary pharmaceutical compound may be more toxic than the mixture of its degradation products in some cases, specific degradation products can exhibit higher toxicity to certain organisms. nih.gov For instance, 4-acetylbenzoic acid, a major degradation product of ibuprofen, showed a higher toxic effect on algae compared to the parent compound. nih.gov

Emerging Research Directions and Future Perspectives

Exploration as a Chiral Building Block in Complex Molecule Synthesis

The presence of a chiral center in 3-(1-Carboxyethyl)benzoic acid presents a significant opportunity for its use as a chiral building block in the asymmetric synthesis of more complex molecules. The separation of its racemic mixture into individual enantiomers, (R)-3-(1-carboxyethyl)benzoic acid and (S)-3-(1-carboxyethyl)benzoic acid, is a critical first step. These enantiomerically pure forms can serve as valuable starting materials for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where specific stereochemistry is crucial for bioactivity and efficacy.

Future research will likely focus on developing efficient and scalable methods for chiral resolution. Once resolved, these enantiomers can be incorporated into synthetic pathways to construct molecules with multiple stereocenters, a common feature of many biologically active natural products and synthetic drugs. The dicarboxylic acid functionality also offers versatile handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Advanced Analytical Method Development for Trace Analysis

As the applications and environmental presence of this compound are further investigated, the need for highly sensitive and selective analytical methods for its detection and quantification at trace levels becomes paramount. Future research will likely concentrate on the development and validation of advanced analytical techniques capable of measuring minute quantities of the compound in complex matrices such as environmental samples (water, soil) and biological fluids (blood, urine).

Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are expected to be at the forefront of these efforts. The development of new derivatization strategies to enhance the volatility and ionization efficiency of the compound could further improve detection limits. Furthermore, the creation of novel stationary phases for chromatographic separation could enable the simultaneous analysis of this compound along with other related metabolites or environmental contaminants.

Integrated Omics Approaches in Metabolic Research

To gain a comprehensive understanding of the biological fate and effects of this compound, future research is anticipated to employ integrated "omics" approaches, particularly metabolomics. By analyzing the global profile of small-molecule metabolites in a biological system following exposure to the compound, researchers can identify metabolic pathways that are perturbed. This can provide insights into its mechanism of action, potential toxicity, and how it is processed and eliminated by an organism.

Combining metabolomics data with other omics data, such as transcriptomics and proteomics, will offer a more holistic view of the cellular response to this compound. This systems biology approach can help in identifying specific enzymes and proteins that interact with the compound and in elucidating the downstream consequences of these interactions. Such studies are crucial for assessing its safety profile and for understanding its potential as a biomarker of exposure or effect.

Application of Machine Learning in SAR and Toxicity Prediction

The use of computational tools and machine learning algorithms represents a rapidly growing area in chemical research and toxicology. For this compound, these in silico methods can be applied to predict its structure-activity relationships (SAR) and potential toxicity without the need for extensive and costly experimental testing. By developing quantitative structure-activity relationship (QSAR) models, researchers can correlate the structural features of this compound and its analogs with their biological activities or toxicological endpoints.

Machine learning models, trained on large datasets of chemical structures and their associated biological data, can be used to predict a range of properties for this compound, including its potential to be a substrate for metabolic enzymes, its likelihood of causing adverse effects, and its environmental fate. These predictive models can guide future experimental studies, prioritize compounds for further development, and contribute to a more efficient and ethical approach to chemical safety assessment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for synthesizing 3-(1-Carboxyethyl)benzoic acid?

  • Answer : A plausible approach involves cross-coupling reactions such as the Suzuki-Miyaura reaction, which is effective for introducing aryl or alkyl groups to benzoic acid derivatives. For example, 3-iodobenzoic acid can react with a boronic acid derivative containing the carboxyethyl group under palladium catalysis (e.g., PdCl₂) in basic conditions (e.g., NaOH) . Protecting the carboxylic acid group during synthesis may prevent undesired side reactions. Reaction optimization (e.g., solvent, temperature, and catalyst loading) is critical to achieving high yields.

Q. How can the purity and structural integrity of this compound be validated?

  • Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) can assess purity. A recovery rate of 98–103% with RSD <1.2% is achievable for structurally similar benzoic acid derivatives .
  • Spectroscopy : ¹H/¹³C NMR can confirm substituent positions and integrity. For example, the carboxyethyl group’s methyl protons (~1.2–1.5 ppm) and carboxyl protons (~12–14 ppm) should be observable. Mass spectrometry (ESI-MS) can verify molecular weight .

Q. What computational tools predict physicochemical properties of this compound?

  • Answer :

  • Density and Boiling Point : Tools like ChemAxon or ACD/Labs predict properties based on molecular descriptors. For example, a benzoic acid derivative with a carboxyethyl substituent may have a density of ~1.4 g/cm³ and a boiling point of ~450°C, extrapolated from similar compounds .
  • LogP : Predicted using fragment-based methods (e.g., XLogP3), estimating lipophilicity for solubility studies.

Advanced Research Questions

Q. How does steric hindrance from the carboxyethyl group influence reactivity in catalytic systems?

  • Answer : The carboxyethyl group’s bulk may slow reaction kinetics in metal-catalyzed reactions (e.g., Suzuki coupling). Steric maps (e.g., using DFT calculations) can quantify spatial occupancy near the reaction center. Experimental validation could involve comparing reaction rates of this compound with less hindered analogs . Catalyst screening (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) may mitigate steric effects .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Answer : Discrepancies in NMR or MS data often arise from tautomerism or impurities. Strategies include:

  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.
  • 2D NMR : COSY and HSQC experiments resolve overlapping signals in crowded spectral regions.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related benzoic acid derivatives .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Answer : The carboxylic acid moiety allows conjugation to nanoparticles or polymers via carbodiimide coupling (EDC/NHS chemistry). For hypoxia-targeted delivery (e.g., cancer therapy), nitro groups or azobenzene linkers can be introduced to the benzene ring, enabling redox-responsive release . In vitro assays (e.g., LC-MS stability studies) validate linker integrity under physiological conditions.

Methodological Considerations

Table 1 : Key Physicochemical Properties of Structurally Similar Benzoic Acid Derivatives

CompoundMolecular FormulaDensity (g/cm³)Boiling Point (°C)Reference
3-[(1-Carboxyvinyl)oxy]benzoic acidC₁₀H₈O₅1.401 (Predicted)458.2 (Predicted)
3-Nitrobenzoic acidC₇H₅NO₄N/AN/A

Table 2 : Example Reaction Conditions for Suzuki Coupling of Benzoic Acid Derivatives

ReactantCatalystBaseYield (%)Reference
3-Iodobenzoic acidPdCl₂NaOH75–85
3-Bromobenzoic acidPd(PPh₃)₄K₂CO₃80–90

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.